molecular formula C11H12FNO2 B13155046 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde

3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13155046
M. Wt: 209.22 g/mol
InChI Key: UGEOEVZVWWNWIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the benzene ring.

    Pyrrolidine Addition: Attachment of the pyrrolidine ring to the benzene ring.

    Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring.

    Formylation: Introduction of the formyl group to the benzene ring.

The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Conversion of the aldehyde group to an alcohol.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, while the hydroxypyrrolidinyl group can modulate its biological activity. The benzaldehyde moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c12-10-5-8(7-14)1-2-11(10)13-4-3-9(15)6-13/h1-2,5,7,9,15H,3-4,6H2

InChI Key

UGEOEVZVWWNWIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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